Molecular Recognition and Binding Affinity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Target Profiling
Molecular Recognition and Binding Affinity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Target Profiling
Executive Summary
The 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of ATP-competitive and Type II kinase inhibitors, as well as phosphodiesterase (PDE) modulators[1]. However, the specific substitution pattern of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 717875-82-6) introduces unique steric and electronic constraints that drastically alter its target binding affinity.
As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of this specific molecule, explain the causality behind its target selectivity, and provide self-validating experimental workflows for quantifying its binding affinity in preclinical drug development.
Structural Pharmacology: The Mechanistic Role of Substitutions
To understand the binding affinity of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, we must deconstruct its functional groups and their interactions within the ATP-binding pocket of target proteins.
The 3-Amine: The Hinge Region Anchor
The primary driver of affinity for the pyrazolo[3,4-b]pyridine core is the 3-amine group. In kinase targets, this primary amine acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Met116 in c-MET or Leu162 in MNK1)[2][3]. Without this anchor, the scaffold loses its orientation within the ATP pocket.
The 1-Methyl Modification: Engineering Selectivity via H-Bond Depletion
In the unsubstituted 1H-pyrazolo core, the N1 nitrogen serves as an essential hydrogen-bond donor. Methylation at this position (1-methyl) fundamentally shifts the molecule's selectivity profile:
-
Loss of Affinity for MNK1/2: Studies on MAP kinase-interacting kinases (MNK1/2) demonstrate that the unsubstituted pyrazole moiety is an absolute structural requirement. The introduction of a 1-methyl group abolishes the N1 H-bond donor, resulting in a drastic drop in binding affinity for MNK1/2[4].
-
Enhanced Selectivity for c-MET/TAM: Conversely, targets like c-MET and TAM kinases do not strictly require the N1 H-bond donor[3]. By utilizing the 1-methyl variant, researchers can deliberately engineer selectivity away from promiscuous kinases (like MNK1) and towards targets that tolerate N1-alkylation, effectively filtering out off-target toxicity.
The 4-Methoxy Group: Probing the Specificity Pocket
The 4-methoxy substitution projects into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue). The methyl ether provides favorable van der Waals contacts, while the oxygen atom can act as a weak hydrogen-bond acceptor, stabilizing the inhibitor against oxidative degradation and enhancing overall metabolic stability[1].
Fig 1: Target selectivity network driven by 1-methyl and 4-methoxy substitutions.
Quantitative SAR Summary
The following table synthesizes the quantitative impact of the specific functional groups of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine across major target classes, summarizing data from foundational scaffold studies[3][4].
| Structural Feature | Target Protein | Binding Affinity Impact | Mechanistic Causality |
| 3-Amine (-NH₂) | Broad-Spectrum Kinases | Essential (High Kd if removed) | Donates critical H-bond to the hinge region backbone carbonyl. |
| 1-Methyl (-CH₃) | MNK1 / MNK2 | Drastic Decrease (Loss of activity) | Abolishes the N1 H-bond donor strictly required for MNK1/2 active site stabilization. |
| 1-Methyl (-CH₃) | c-MET / TAM Kinases | Maintained / Enhanced Selectivity | c-MET tolerates N1-alkylation; removes off-target promiscuity by preventing binding to N1-dependent kinases. |
| 4-Methoxy (-OCH₃) | PDE4 / Select Kinases | Increased Potency | Projects into the hydrophobic specificity pocket; oxygen acts as a weak acceptor while adding steric bulk. |
Experimental Workflows for Binding Affinity Determination
To empirically validate the binding affinity ( Kd and IC50 ) of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine against targets like c-MET, a multi-tiered validation approach is required.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality for Selection: TR-FRET is chosen over standard fluorescence polarization because the time-resolved europium emission (long half-life) eliminates short-lived background auto-fluorescence from the pyrazolo-pyridine compound itself, ensuring a high signal-to-noise ratio[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged recombinant human c-MET kinase domain, 50 nM Alexa-Fluor® Tracer 236, and 2 nM Europium-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Self-validating control: Include DMSO-only wells (0% inhibition) and a known c-MET inhibitor like Crizotinib (100% inhibition).
-
Incubation: Add 10 µL of the kinase/tracer/antibody master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) with excitation at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa-Fluor acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic non-linear regression model.
Fig 2: Step-by-step TR-FRET assay workflow for kinase binding affinity quantification.
Protocol 2: Orthogonal Enzymatic Radiometric Assay (³³P-ATP)
Causality for Selection: While TR-FRET measures active-site occupation, radiometric assays are employed as the gold-standard orthogonal validation because they directly measure catalytic turnover. This confirms whether the compound's binding translates to functional kinase inhibition[2][4].
Step-by-Step Methodology:
-
Assay Setup: Combine the target kinase (e.g., c-MET or MNK1) with the compound in a buffer containing 20 mM MOPS, 1 mM EDTA, 5% glycerol, and 0.1% β -mercaptoethanol.
-
Substrate Addition: Add the specific substrate peptide (e.g., myelin basic protein for MNK1) at a concentration of 0.33 mg/mL.
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the Km for the specific kinase) spiked with [ γ -³³P]-ATP (specific activity ~10 Ci/mmol).
-
Quenching & Filtration: Incubate for 30 minutes at 30°C. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unreacted[ γ -³³P]-ATP.
-
Quantification: Add scintillation cocktail to the dried filters and quantify the incorporated radioactivity using a microplate scintillation counter. Calculate residual kinase activity relative to vehicle controls.
References
-
Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2020047184A1)
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: ResearchGate / Springer URL:[Link]
